molecular formula C7H5ClN4O2 B12833224 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12833224
M. Wt: 212.59 g/mol
InChI Key: LDBWXFIMBDFXBD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1715119-49-5) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a triazolopyridine core, a privileged scaffold in drug discovery known for its diverse biological activities . The reactive chloromethyl group serves as a versatile handle for further functionalization, allowing researchers to create amide, amine, or ether derivatives, while the nitro group can be reduced to an amine for additional coupling strategies. This makes the reagent a valuable intermediate for constructing novel compounds for biological screening. The [1,2,4]triazolo[4,3-a]pyridine scaffold is of significant research interest due to its presence in compounds with a wide range of pharmacological properties. Studies have shown that derivatives of this core structure exhibit potential as antifungal, antibacterial, anticonvulsant, and antioxidant agents . Furthermore, this structural class is recognized as a new class of antidepressants that differ chemically from other tricyclic drugs and has been explored as antagonists for adenosine receptors and as inhibitors of enzymes like HIF prolyl hydrolase and myeloperoxidase . The nitro-substituted derivative is particularly useful in the synthesis of targeted molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

3-(chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2

InChI Key

LDBWXFIMBDFXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then treated with phosphorus oxychloride (POCl3) to yield the desired product . This method is efficient and provides good yields of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as methylamine, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxidized Derivatives: Formed by oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the prominent applications of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is its role as an intermediate in the synthesis of novel antitumor agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the triazolo-pyridine structure can enhance the potency of antitumor activity against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This is attributed to the ability of the triazole ring to interact with biological targets within microbial cells, potentially disrupting their metabolic processes .

Agricultural Applications

Pesticide Development
The unique chemical structure of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine makes it a valuable precursor in the synthesis of agrochemicals. Research has explored its potential as a pesticide or herbicide, focusing on its ability to inhibit specific enzymes or pathways in target organisms. This application is particularly relevant in developing environmentally friendly agricultural practices .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers with specialized properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, the nitro group can impart interesting electronic properties to the resulting materials, making them suitable for applications in electronics and photonics .

Case Study 1: Antitumor Derivatives

A study published in Molecules detailed the synthesis of various derivatives from 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine. The derivatives were tested for their cytotoxic effects against multiple cancer cell lines. Results indicated that certain modifications significantly increased their effectiveness compared to the parent compound .

Case Study 2: Pesticidal Activity

Research conducted on the pesticidal activity of derivatives synthesized from this compound revealed promising results against common agricultural pests. The study highlighted the compound's ability to disrupt metabolic functions in insects, leading to high mortality rates at low concentrations .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₅ClN₄O₂ (calculated from structural analogs in ).
  • Synthesis : Likely synthesized via oxidative cyclization using N-chlorosuccinimide (NCS) or similar reagents, as described for related triazolopyridines .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares substituents at positions 3 and 6 of the triazolopyridine core:

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Applications Evidence Source
3-(Chloromethyl)-6-nitro-triazolo[4,3-a]pyridine -CH₂Cl -NO₂ Alkylating agent; potential anticancer
3-(Bromodifluoromethyl)-6-nitro-analog -CF₂Br -NO₂ Enhanced lipophilicity; halogen bonding
5-(3-Chloromethyl)-3-ethyl-oxadiazole analog -CH₂Cl 3-ethyl-1,2,4-oxadiazole Oxadiazole improves metabolic stability
6-Bromo-3-(methylthio)-analog -SCH₃ -Br Increased lipophilicity; thioether reactivity
6-Chloro-3-(2,5-dichloropyridinyl)-analog -Cl 2,5-dichloro-3-pyridinyl Multi-halogenated; enhanced electron withdrawal

Key Observations :

  • Chloromethyl vs. Bromodifluoromethyl : The bromodifluoromethyl group () increases molecular weight (293.03 g/mol vs. ~215 g/mol for the target compound) and introduces halogen bonding, which may enhance target affinity but reduce solubility.
  • Nitro vs.
  • Methylthio vs. Nitro : The methylthio group () increases lipophilicity (logP ~2.5 vs. ~1.8 for nitro), favoring membrane penetration but reducing aqueous solubility.

Physicochemical Properties

Property Target Compound 3-Bromodifluoromethyl-6-nitro 6-Bromo-3-(methylthio)
Molecular Weight (g/mol) ~215 293.03 244.11
logP (estimated) ~1.8 ~2.5 ~2.5
Solubility (aq.) Low Very low Low
Melting Point (°C) Not reported Not reported Not reported

Biological Activity

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C7H6ClN5O2 and a molecular weight of 215.61 g/mol. Its structure features a triazole ring fused with a pyridine moiety, which is crucial for its biological activity. The nitro and chloromethyl substituents enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal activities. For instance, studies have reported that triazolo derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and A549 .
  • Anti-inflammatory Effects : The anti-inflammatory potential is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antiviral Activity : Recent studies suggest that some triazolo derivatives may possess antiviral properties against viruses such as H5N1 and even COVID-19 .

The biological activities of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For example, it has been noted to inhibit COX enzymes, reducing prostaglandin synthesis .
  • DNA Interaction : Some studies indicate that triazolo compounds can intercalate into DNA or interact with DNA-binding proteins, leading to apoptosis in cancer cells .
  • Receptor Modulation : The compound might also interact with specific receptors in the body, modulating signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

A selection of studies highlights the biological activity and therapeutic potential of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine:

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli with an MIC value of 1 × 10^-5 mg/mL .
Study 2Reported cytotoxic effects on MCF-7 cancer cells with IC50 values ranging from 0.69 to 22 mM depending on the derivative .
Study 3Investigated anti-inflammatory properties showing inhibition of COX-1 and COX-2 with IC50 values below 30 μM .

Q & A

Q. Example Reaction Conditions

Starting MaterialReagent/ConditionsProduct YieldReference
2-Hydrazinyl-5-nitropyridineChloroethynylphosphonate, 60°C, 50 h~50% (isomer mix)
2-Aminopyridine + N-TosylhydrazoneI₂, DMSO, 80°C70–85%

Basic: How is the structure of this compound characterized?

Methodological Answer:
Key techniques include:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, confirming the nitro group at C-6 and chloromethyl at C-3 (e.g., similar structures in ).
  • Multinuclear NMR :
    • ¹H NMR : Peaks for pyridine protons (δ 7.1–8.7 ppm) and chloromethyl (δ ~4.0–4.2 ppm, split due to coupling with adjacent N).
    • ³¹P NMR (if phosphorylated derivatives): δ 18–23 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₅ClN₄O₂) and isotopic patterns .

Advanced: What factors influence the regioselectivity of substitution reactions in triazolopyridine derivatives?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂ at C-6) direct nucleophilic attacks to electron-deficient positions. For example, C-3 chloromethyl groups are susceptible to nucleophilic substitution due to adjacent electron-deficient triazole .
  • Steric Hindrance : Bulky substituents at C-3 (e.g., phosphonates) may block reactions at adjacent sites .
  • Rearrangements : Nitro groups can induce Dimroth rearrangements under heat, shifting substituents between triazole and pyridine rings .

Advanced: How does the nitro group affect the compound’s stability and reactivity?

Methodological Answer:

  • Stability : Nitro groups enhance thermal stability but may sensitize the compound to photodegradation. Store in dark, airtight containers at 2–8°C .
  • Reactivity :
    • Reduction : Nitro groups can be reduced to amines (e.g., using H₂/Pd-C), enabling further functionalization .
    • Electrophilic Substitution : Nitro groups deactivate the pyridine ring, limiting electrophilic attacks unless strong directing groups are present .

Methodological: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC with UV Detection : Quantifies impurities using a C18 column (MeCN/H₂O mobile phase).
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress .
  • Elemental Analysis : Confirms C/H/N/Cl/O ratios within ±0.3% of theoretical values .

Applications: What are the potential pharmacological applications of this compound?

Methodological Answer:

  • Antimicrobial Agents : Triazolopyridines with nitro groups exhibit activity against Gram-positive bacteria via enzyme inhibition (e.g., dihydrofolate reductase) .
  • Kinase Inhibitors : Chloromethyl groups enable covalent binding to cysteine residues in kinases (e.g., p38 MAPK inhibitors in ).
  • Prodrug Development : Nitro groups can be metabolized to bioactive amines in hypoxic tumor environments .

Stability: What are the optimal storage conditions?

Methodological Answer:

  • Storage : Keep in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid humidity to prevent hydrolysis of the chloromethyl group .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Inspect gloves for integrity before use .

Contradictions in Data: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction Optimization : Varying temperatures (e.g., 60°C vs. reflux) or catalysts (Cu vs. I₂) impacts yields. For example, I₂-mediated reactions avoid copper residues, improving reproducibility .
  • Isomer Separation : Use preparative HPLC or column chromatography to isolate isomers formed during Dimroth rearrangements .

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